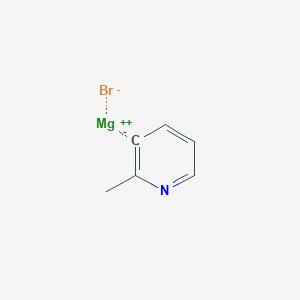
2-Methylpyridin-3-ylmagnesium bromide, 0.25 M in 2-MeTHF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpyridin-3-ylmagnesium bromide, 0.25 M in 2-methyltetrahydrofuran, is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can form carbon-carbon bonds, making it a valuable tool in the formation of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methylpyridin-3-ylmagnesium bromide can be synthesized by reacting 2-methylpyridine with magnesium in the presence of bromine. The reaction typically takes place in an anhydrous solvent such as 2-methyltetrahydrofuran to prevent the highly reactive Grignard reagent from reacting with water.
Industrial Production Methods
In industrial settings, the production of 2-Methylpyridin-3-ylmagnesium bromide involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of high-purity starting materials and solvents, as well as advanced purification techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylpyridin-3-ylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in organic molecules.
Coupling Reactions: It can couple with various electrophiles to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with 2-Methylpyridin-3-ylmagnesium bromide include aldehydes, ketones, and halides. The reactions typically occur under anhydrous conditions to prevent the Grignard reagent from decomposing.
Major Products
The major products formed from reactions involving 2-Methylpyridin-3-ylmagnesium bromide include alcohols, substituted pyridines, and various coupled products depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Methylpyridin-3-ylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methylpyridin-3-ylmagnesium bromide involves the formation of a highly reactive organomagnesium intermediate. This intermediate can then react with various electrophiles to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the electrophile used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methylpyridin-2-ylmagnesium bromide
- Pyridin-3-ylmagnesium bromide
Comparison
Compared to similar compounds, 2-Methylpyridin-3-ylmagnesium bromide is unique due to its specific reactivity and the types of products it can form. Its methyl group at the 2-position of the pyridine ring provides distinct steric and electronic properties, making it suitable for specific synthetic applications.
Propiedades
Fórmula molecular |
C6H6BrMgN |
|---|---|
Peso molecular |
196.33 g/mol |
Nombre IUPAC |
magnesium;2-methyl-3H-pyridin-3-ide;bromide |
InChI |
InChI=1S/C6H6N.BrH.Mg/c1-6-4-2-3-5-7-6;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
CZEGIEYYAQJHFU-UHFFFAOYSA-M |
SMILES canónico |
CC1=[C-]C=CC=N1.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


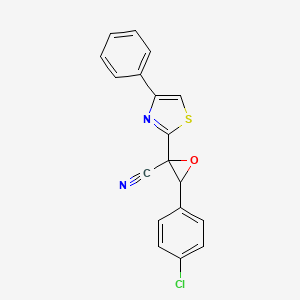
![Methyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate](/img/structure/B12636812.png)
![4-[(Benzyloxy)methyl]-1-(propane-1-sulfonyl)piperidine-4-carbonitrile](/img/structure/B12636815.png)

![8H-Naphtho[8a,1-b]furan-8-one, 2,3,3a,4,5,6-hexahydro-3a-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3aR,4S,10aS)-rel-](/img/structure/B12636826.png)
![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal](/img/structure/B12636833.png)
![[(2R,3R,8R,9S,10S,13S,14S)-2,10,13-trimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B12636836.png)

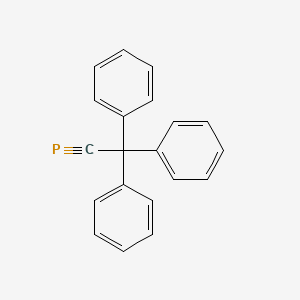
![[1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine](/img/structure/B12636862.png)
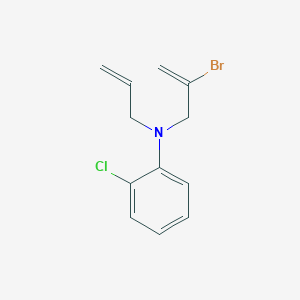
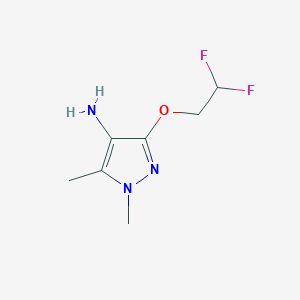

![N-[4-[[7-[3-(dimethylamino)propylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B12636895.png)
